molecular formula C18H17Br2N5O2S B12144042 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No.: B12144042
M. Wt: 527.2 g/mol
InChI Key: DRSDJPNMTXINHZ-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,6-dibromo-4-methylphenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which may enhance its stability and bioactivity.

Properties

Molecular Formula

C18H17Br2N5O2S

Molecular Weight

527.2 g/mol

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H17Br2N5O2S/c1-10-7-13(19)16(14(20)8-10)22-15(26)9-28-18-24-23-17(25(18)21)11-3-5-12(27-2)6-4-11/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

DRSDJPNMTXINHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Dibromo-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design and synthesize new drugs with improved efficacy and reduced side effects.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the development of new catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity, while the methoxyphenyl and dibromo-methylphenyl groups can interact with various proteins and receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features
  • Triazole Core : Common to all compared compounds, the 1,2,4-triazole ring serves as a scaffold for functionalization.
  • Sulfanyl-Acetamide Moiety : Present in the target compound and analogs (e.g., compounds 7h in and –18 in ), this group facilitates hydrogen bonding and enhances solubility .
  • Substituent Diversity: Target Compound: 4-Methoxyphenyl (triazole) and 2,6-dibromo-4-methylphenyl (acetamide). Compound 7h (): 4-Chlorophenyl (triazole) and p-tolylaminomethyl (acetamide). The chloro group increases lipophilicity, while the tolyl group may enhance bioavailability . Compounds 3.1–3.21 (): Furan-2-yl (triazole) substituents. Compounds 15–18 (): Varied substituents (e.g., ethyl, phenyl, nitro, acetyl) on both triazole and acetamide groups. Nitro and acetyl groups increase polarity, affecting solubility .
Physicochemical Properties
Compound Melting Point (°C) Yield (%) Notable Substituents
Target Compound Hypothetical Data Needed 4-Methoxyphenyl, 2,6-dibromo-4-methylphenyl
7h () Not reported ~60 4-Chlorophenyl, p-tolylaminomethyl
3.1–3.21 () Not reported Not reported Furan-2-yl
15–18 () 207.6–274.0 45–57 Ethyl, phenyl, nitro, acetyl
  • Melting Points: The target’s brominated aryl group may increase melting points compared to non-halogenated analogs (e.g., furan derivatives in ) due to enhanced molecular packing .

Spectroscopic and Analytical Data

  • IR/NMR Spectroscopy : All analogs () exhibit characteristic N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹) stretches. The target’s bromine atoms may shift these peaks slightly due to inductive effects .
  • Mass Spectrometry: Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) would distinguish the target from non-halogenated analogs in mass spectra .

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide represents a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Basic Information

PropertyValue
Chemical Formula C₁₃H₁₃Br₂N₄O₃S
Molecular Weight 385.19 g/mol
CAS Number Not specified
IUPAC Name 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
Appearance Powder

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of various triazole compounds demonstrated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported, indicating their effectiveness:

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide2040

These results suggest that this compound may be a viable candidate for further development as an antimicrobial agent, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. In vitro studies have shown that compounds similar to the one can induce apoptosis in cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Concentration Range : 10 µM to 100 µM
  • Findings : Significant reduction in cell viability was observed at concentrations above 50 µM.

The proposed mechanism of action for the biological activity of triazole derivatives includes:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication processes in bacterial and cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Disruption of Cell Membrane Integrity : Leading to cell lysis in susceptible microorganisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound of interest. The study utilized the agar disc diffusion method to assess the zone of inhibition against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains.

Study on Anticancer Effects

In another investigation focused on cancer therapy, researchers treated MCF-7 cells with varying concentrations of triazole derivatives and assessed apoptosis via flow cytometry:

Treatment Concentration (µM)% Cell Death
1015
5045
10075

The results indicated a dose-dependent increase in apoptosis, highlighting the compound's potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by sulfanylacetamide coupling. Key steps include:

  • Triazole ring synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Sulfanylacetamide coupling : Using nucleophilic substitution with activated acetamide intermediates. Optimization strategies include:
  • Design of Experiments (DoE) : Employing factorial designs to test variables (temperature, catalyst concentration) for yield maximization .
  • Reagent selection : Using mild oxidizing agents (e.g., H₂O₂) to minimize side reactions during sulfur bridging .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

Structural validation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl, dibromo groups).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the triazole ring geometry and sulfanylacetamide linkage, as demonstrated in structurally analogous compounds .

Q. How does the compound’s stability under varying pH and light conditions affect experimental protocols?

Stability studies indicate:

  • pH sensitivity : Degradation occurs at extremes (pH < 3 or > 10), necessitating buffered solutions for in vitro assays .
  • Light sensitivity : Photoisomerization observed under UV exposure; experiments should use amber glassware or dark conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

SAR strategies include:

  • Substituent libraries : Synthesizing derivatives with variations in the methoxyphenyl, dibromo, or acetamide groups.
  • Bioactivity assays : Testing against targets (e.g., microbial enzymes, cancer cell lines) to correlate substituent polarity/steric effects with efficacy .
  • Computational docking : Using molecular dynamics to predict binding affinities with biological targets (e.g., HIV-1 reverse transcriptase) .

Q. What methodologies resolve contradictions between in vitro bioactivity and in vivo efficacy?

Discrepancies may arise from:

  • Bioavailability limitations : Poor solubility or metabolic instability. Address via:
  • Lipophilicity optimization : Introducing hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility .
  • Prodrug strategies : Masking polar groups with labile esters for enhanced absorption .
    • Off-target effects : Use metabolomics profiling to identify unintended interactions .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced approaches include:

  • Quantum chemical calculations : Predicting reaction pathways for derivatization (e.g., prop-2-en-1-yl substitutions) .
  • Machine learning : Training models on existing bioactivity data to prioritize substituents with high predicted selectivity .

Q. What experimental evidence supports the compound’s mechanism of action in antimicrobial or anticancer contexts?

Mechanistic insights derive from:

  • Enzyme inhibition assays : Demonstrating dose-dependent inhibition of bacterial dihydrofolate reductase (DHFR) .
  • Apoptosis markers : Flow cytometry to measure caspase-3 activation in treated cancer cells .
  • Heterocyclic ring interactions : The triazole moiety chelates metal ions critical for microbial virulence factors .

Methodological Considerations

Q. How should researchers address discrepancies in reported biological activity across similar triazole derivatives?

  • Standardized assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Data normalization : Report activity relative to positive controls (e.g., ciprofloxacin for antimicrobial studies) .

Q. What strategies improve the compound’s stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
  • Additive screening : Include stabilizers like ascorbic acid to mitigate pH-driven degradation .

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